Ethyl 3-chloro-2-methoxybenzoate
Overview
Description
Ethyl 3-chloro-2-methoxybenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a chlorine atom, and the hydrogen atom at the second position is replaced by a methoxy group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chlorination of ethyl 2-methoxybenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2-methoxybenzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-2-methoxybenzoate when using an amine.
Hydrolysis: The major products are 3-chloro-2-methoxybenzoic acid and ethanol.
Reduction: The major product is 3-chloro-2-methoxybenzyl alcohol.
Scientific Research Applications
Ethyl 3-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 3-chloro-2-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 2-methoxybenzoate: Lacks the chlorine atom at the third position, resulting in different reactivity and applications.
Ethyl 3-methoxybenzoate:
3-Chloro-2-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in the presence of both the chlorine and methoxy groups, which confer distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-chloro-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSSXIOAVLOJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302472 | |
Record name | Ethyl 3-chloro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1106304-73-7 | |
Record name | Ethyl 3-chloro-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1106304-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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